2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a methoxy group, and a difluorophenyl group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-difluorophenyl)acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the 4-chlorophenylthio intermediate, followed by its reaction with a methoxy-substituted pyridine derivative. The final step involves the introduction of the difluorophenylacetamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and difluorophenyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-difluorophenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
2-(2,4-difluorophenyl)-pyridine derivatives: These compounds share the difluorophenyl group but differ in other substituents.
4-chlorophenylthio derivatives: These compounds have the chlorophenylthio group but lack the methoxy and difluorophenylacetamide groups.
Methoxy-substituted pyridine derivatives: These compounds contain the methoxy group but differ in other functional groups.
The uniqueness of this compound lies in its specific combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17ClF2N2O3S |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C21H17ClF2N2O3S/c1-29-20-10-26(11-21(28)25-18-7-4-14(23)8-17(18)24)15(9-19(20)27)12-30-16-5-2-13(22)3-6-16/h2-10H,11-12H2,1H3,(H,25,28) |
InChI Key |
KIJJMQZQLCJINE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)Cl)CC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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